2-(4-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is a heterocyclic compound characterized by an isoindoline nucleus and a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the use of 4-bromoaniline and maleic anhydride under reflux conditions in a suitable solvent such as toluene . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, quinones, and reduced isoindoline derivatives .
Scientific Research Applications
2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-BROMOETHYL)-1H-ISOINDOLE-1,3-DIONE: This compound has a similar isoindoline-1,3-dione scaffold but with a bromoethyl group instead of a bromophenyl group.
2-(5-BROMOPENTYL)-1H-ISOINDOLE-1,3-DIONE: This compound features a bromopentyl group, offering different reactivity and applications compared to the bromophenyl derivative.
Uniqueness
2-(4-BROMOPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for targeted modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H10BrNO2 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-13-5-7-14(8-6-13)20-17(21)15-9-11-3-1-2-4-12(11)10-16(15)18(20)22/h1-10H |
InChI Key |
LUFUJDPKRXOMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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